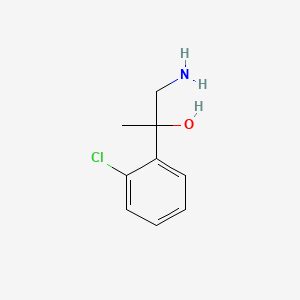

1-Amino-2-(2-chlorophenyl)propan-2-ol

Descripción

1-Amino-2-(2-chlorophenyl)propan-2-ol is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group attached to a propane backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Propiedades

IUPAC Name |

1-amino-2-(2-chlorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNCFXLWOOEJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Amino-2-(2-chlorophenyl)propan-2-ol typically involves the reaction of 2-chlorobenzaldehyde with compounds containing amino and hydroxyl functional groups . One common method includes the reduction of 2-chlorobenzaldehyde followed by the addition of an amino group. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Amino-2-(2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-Amino-2-(2-chlorophenyl)propan-2-ol is primarily noted for its sympathomimetic properties, which allow it to influence adrenergic receptors. This characteristic positions it as a candidate for therapeutic applications in cardiovascular and respiratory treatments. The compound's chlorinated structure may enhance its binding affinity to adrenergic receptors, making it particularly relevant in the development of drugs aimed at treating conditions such as asthma and hypertension.

Key Pharmacological Insights:

- Sympathomimetic Activity : Similar to ephedrine, this compound can stimulate adrenergic receptors, potentially leading to increased heart rate and bronchodilation.

- Potential for Drug Development : Its unique structural features may allow for the development of new medications with improved efficacy and safety profiles compared to existing sympathomimetics.

Biochemical Research Applications

In biochemical research, 1-amino-2-(2-chlorophenyl)propan-2-ol has shown promise in proteomics studies. Its ability to modulate biological activity makes it a valuable tool for exploring cellular mechanisms and pathways.

Case Studies:

- Proteomics : Research has indicated that this compound can be utilized in studies investigating protein interactions and cellular signaling pathways, contributing to a better understanding of disease mechanisms.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups (amine and alcohol). It can be employed in the synthesis of more complex molecules, facilitating the development of novel compounds with desired biological activities.

Synthesis Methods:

Several synthetic routes have been established for producing 1-amino-2-(2-chlorophenyl)propan-2-ol, which include:

- Reduction Reactions : Utilizing various reducing agents to convert precursors into the desired amine-alcohol structure.

- Substitution Reactions : Employing nucleophilic substitution techniques to introduce the chlorophenyl group onto the propan-2-ol backbone.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-amino-2-(2-chlorophenyl)propan-2-ol, a comparative analysis with related compounds is beneficial:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ephedrine | C10H15NO | Potent sympathomimetic agent used for asthma treatment. |

| Pseudoephedrine | C10H13NO | Commonly used as a decongestant; isomer of ephedrine. |

| 4-Chloroamphetamine | C9H11ClN | A stimulant affecting the central nervous system. |

1-Amino-2-(2-chlorophenyl)propan-2-ol is distinguished by its specific para-chlorophenyl substitution and the presence of both amino and hydroxyl groups on the same carbon chain. This functional diversity sets it apart from other sympathomimetics like ephedrine and pseudoephedrine, which lack such structural complexity.

Mecanismo De Acción

The mechanism of action of 1-Amino-2-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

1-Amino-2-(2-chlorophenyl)propan-2-ol can be compared with other similar compounds, such as:

2-Amino-1-(4-chlorophenyl)propan-1-ol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.

1-Amino-2-(4-chlorophenyl)propan-2-ol: Another similar compound with the chlorine atom in a different position on the phenyl ring.

The uniqueness of 1-Amino-2-(2-chlorophenyl)propan-2-ol lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties[6][6].

Actividad Biológica

1-Amino-2-(2-chlorophenyl)propan-2-ol, also known by its CAS number 71095-16-4, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1-Amino-2-(2-chlorophenyl)propan-2-ol is characterized by its amino group and a chlorophenyl substituent. The synthesis of this compound typically involves various organic reactions, including nucleophilic substitutions and reduction processes. For example, one synthetic route involves the reaction of 2-chlorophenyl derivatives with propan-2-ol under specific conditions to yield the desired amino alcohol structure .

Anticancer Activity

Recent studies have indicated that 1-amino-2-(2-chlorophenyl)propan-2-ol may possess anticancer properties. In vitro assays using human cancer cell lines have demonstrated that this compound can inhibit cell proliferation. For instance, a study involving A549 lung adenocarcinoma cells showed that derivatives of this compound significantly reduced cell viability compared to control groups .

Table 1: Anticancer Activity Against A549 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 85 |

| Compound A | 100 | 64 |

| Compound B | 100 | 61 |

Note: Values represent average viability percentages after treatment for 24 hours.

Antimicrobial Activity

In addition to anticancer effects, 1-amino-2-(2-chlorophenyl)propan-2-ol has been evaluated for antimicrobial properties. Research indicates that certain derivatives exhibit activity against multidrug-resistant bacteria, including strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest potential as therapeutic agents against resistant infections .

Table 2: Antimicrobial Activity Against Staphylococcus aureus

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Control (Ciprofloxacin) | 2 | High |

| Compound C | 12.5 | Moderate |

| Compound D | 25 | Low |

The mechanisms by which 1-amino-2-(2-chlorophenyl)propan-2-ol exerts its biological effects are still being elucidated. Preliminary data suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, possibly involving caspase activation and modulation of Bcl-2 family proteins . For antimicrobial activity, the disruption of bacterial cell membranes and inhibition of essential enzymes could be contributing factors.

Case Studies

- Case Study on Anticancer Effects : In a controlled experiment, a derivative of 1-amino-2-(2-chlorophenyl)propan-2-ol was tested against various cancer cell lines, revealing potent cytotoxic effects particularly in lung cancer models. This study highlighted the compound's potential as a lead for further drug development targeting lung cancer .

- Case Study on Antimicrobial Resistance : Another study focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting a promising avenue for overcoming resistance issues in clinical settings .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.